

Performance Benchmark of GY1-22: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: GY1-22

Cat. No.: B15584934

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This guide provides a comprehensive performance comparison of the novel kinase inhibitor, **GY1-22**, against leading competitors in the field. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of **GY1-22** as a therapeutic agent. All experimental data is supported by detailed methodologies to ensure reproducibility.

Data Presentation

In Vitro Kinase Inhibitory Activity

The potency of **GY1-22** was assessed against wild-type and clinically relevant mutant forms of the Epidermal Growth Factor Receptor (EGFR). The half-maximal inhibitory concentration (IC₅₀) was determined and compared with first, second, and third-generation EGFR inhibitors.

Compound	EGFR (Wild-Type) IC50 (nM)	EGFR (L858R) IC50 (nM)	EGFR (Exon 19 Del) IC50 (nM)	EGFR (L858R/T790M) IC50 (nM)
GY1-22 (This Study)	25	0.5	0.4	8
Gefitinib (1st Gen)	18.2[1]	0.075 μ M[2]	0.2 nM[3]	368.2[1]
Erlotinib (1st Gen)	1185 nM[4]	12 nM[5]	7 nM[5]	>10 μ M[4]
Afatinib (2nd Gen)	31[4]	0.3 nM[5]	0.8 nM[5]	57 nM[5]
Osimertinib (3rd Gen)	57.8[1]	13 nM[5]	15 nM[6]	5 nM[5]

Cellular Proliferation Assay

The anti-proliferative activity of **GY1-22** was evaluated in non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations. The GI50 (concentration for 50% growth inhibition) values are compared with established EGFR inhibitors.

Compound	NCI-H1975 (L858R/T790M) GI50 (nM)	HCC827 (Exon 19 Del) GI50 (nM)	A549 (Wild-Type) GI50 (nM)
GY1-22 (This Study)	12	5	>10,000
Gefitinib	>9,000[2]	0.013 μ M[7]	19.91 μ M[7]
Erlotinib	Ineffective[2]	-	-
Afatinib	<100[2]	-	-
Osimertinib	8.5 nM[1]	-	-

In Vivo Tumor Xenograft Model

The in vivo efficacy of **GY1-22** was assessed in a mouse xenograft model using the NCI-H1975 cell line, which carries the L858R/T790M double mutation.

Treatment	Dosage	Tumor Growth Inhibition (%)
GY1-22 (This Study)	50 mg/kg, oral, daily	85
Vehicle Control	-	0
Osimertinib	25 mg/kg, oral, daily	92

Experimental Protocols

EGFR Kinase Assay (Biochemical)

To determine the biochemical potency (IC₅₀) of the inhibitors, a continuous-read kinase assay was employed.^[7] Recombinant human EGFR (wild-type or mutant) was incubated with a serially diluted inhibitor in a 384-well plate. The kinase reaction was initiated by adding ATP and a suitable substrate. The reaction progress was monitored by measuring the fluorescence signal over time using a plate reader. The initial reaction velocity was plotted against the inhibitor concentration, and the data was fitted to a dose-response curve to calculate the IC₅₀ value.^[7]

Cell Viability Assay (MTT Assay)

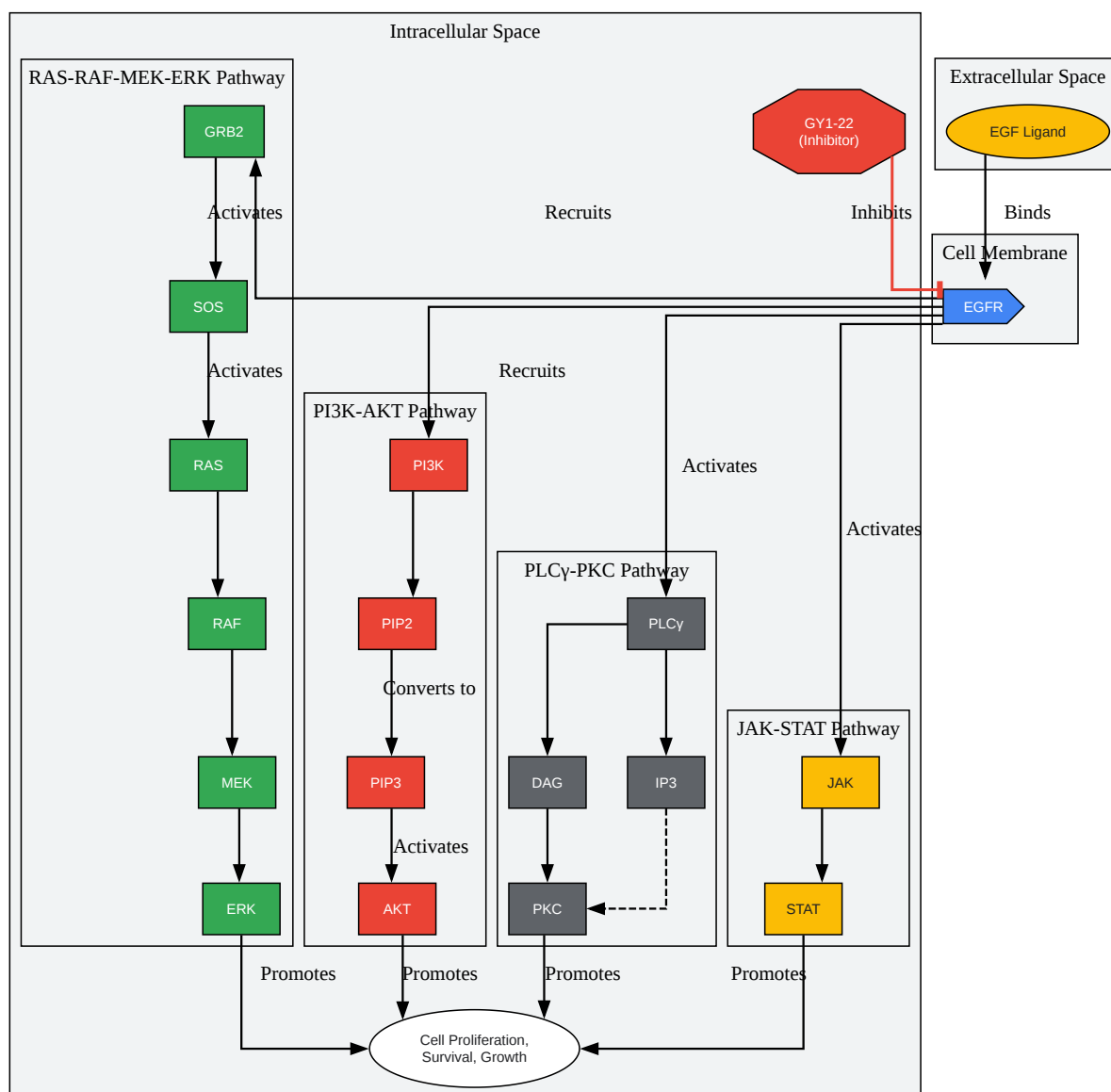
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.^{[8][9]} The cells were then treated with serial dilutions of the inhibitors or a vehicle control (DMSO) for 72 hours.^{[7][8]} Following treatment, MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.^{[7][8]} The crystals were dissolved using a solubilization solution, and the absorbance was measured at 570 nm with a microplate reader.^{[8][9]} The percentage of cell viability relative to the vehicle control was calculated and plotted against the inhibitor concentration to determine the GI₅₀ value.^[7]

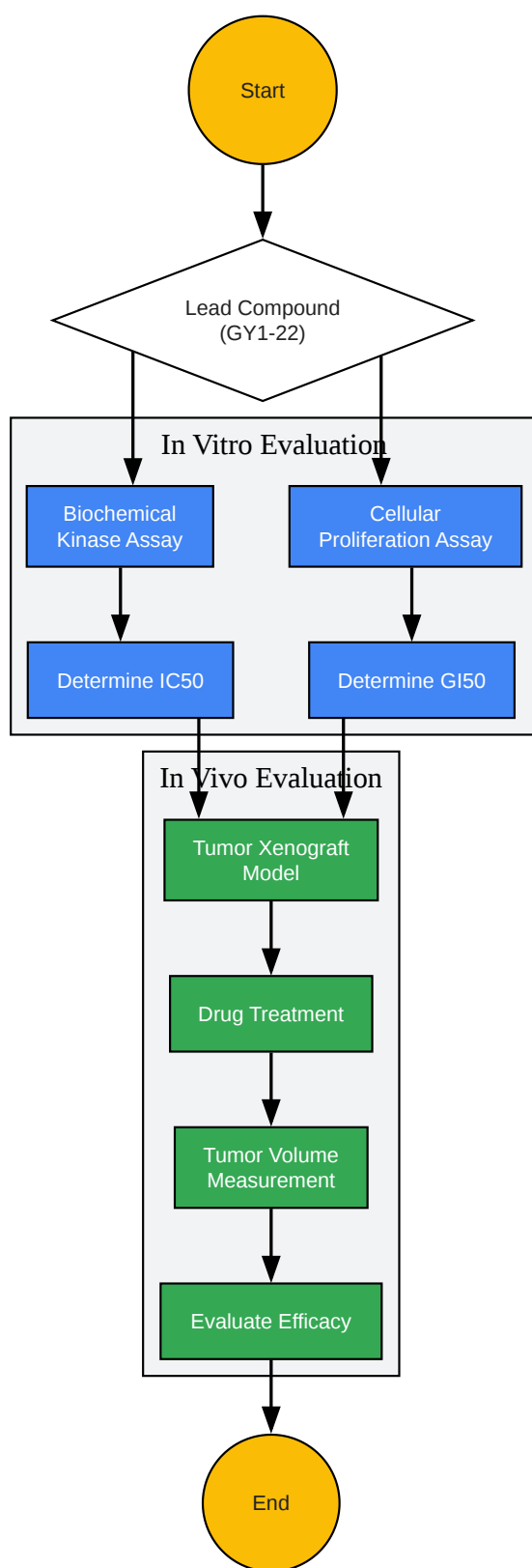
In Vivo Xenograft Study

All animal experiments were conducted in accordance with institutional guidelines. Nude mice were subcutaneously implanted with NCI-H1975 tumor cells.^[10] When the tumors reached an

average volume of 100-150 mm³, the mice were randomized into treatment groups.[8][10] The inhibitors or vehicle control were administered daily via oral gavage.[8] Tumor volumes were measured every 2-3 days using calipers.[8] At the end of the study, the percentage of tumor growth inhibition for each treatment group was calculated relative to the vehicle control group.
[8]

Mandatory Visualization





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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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